molecular formula C38H77Cl4N21O10S2 B607378 依替卡西肽盐酸盐 CAS No. 1334237-71-6

依替卡西肽盐酸盐

货号 B607378
CAS 编号: 1334237-71-6
分子量: 1194.09
InChI 键: SXOYZYNHXAPULT-OAZPLHIQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Etelcalcetide hydrochloride, also known as AMG 416 hydrochloride, is a synthetic peptide that acts as an activator of the calcium-sensing receptor (CaSR) . It is used to treat secondary hyperparathyroidism in adults with chronic kidney disease who are on dialysis .


Molecular Structure Analysis

Etelcalcetide has a molecular formula of C38H73N21O10S2 and a molecular weight of 1048.26 g/mol . It is a small molecule and is classified as a second-generation calcimimetic agent .


Physical And Chemical Properties Analysis

Etelcalcetide hydrochloride is a solid substance that is soluble in water at a concentration of ≥ 60 mg/mL . It has a molecular weight of 1084.71 and its molecular formula is C38H74ClN21O10S2 .

科学研究应用

Field of Application: Nephrology

Etelcalcetide hydrochloride is used in the field of nephrology, specifically for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis .

Summary of the Application

SHPT is a chronic and progressive complication of CKD, characterized by elevated parathyroid hormone (PTH) levels, parathyroid gland hyperplasia, and abnormal metabolism of minerals such as calcium and phosphorus . These mineral imbalances can lead to serious sequelae such as bone disease, soft tissue calcification, vascular calcification, and cardiovascular complications . Etelcalcetide hydrochloride, a novel second-generation calcimimetic agent, reduces circulating levels of parathyroid hormone and calcium by binding directly to the calcium-sensing receptor .

Methods of Application or Experimental Procedures

Etelcalcetide hydrochloride is administered intravenously three times per week at the end of a hemodialysis session . It’s available as 2.5, 5, and 10 mg vials containing a solution for injection .

Results or Outcomes

The approval of etelcalcetide was based on data from three phase III trials, including two pooled placebo-controlled studies and a head-to-head comparative study with cinacalcet . In these studies, etelcalcetide effectively reduced PTH levels in patients with SHPT .

安全和危害

Etelcalcetide hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental contact, it is recommended to wash off immediately with plenty of water and seek medical attention .

未来方向

Etelcalcetide hydrochloride has been approved for the treatment of secondary hyperparathyroidism in adult patients with chronic kidney disease on hemodialysis . It is currently awaiting approval in the USA, Russia, Switzerland, and Japan for the same treatment . Further studies are needed to verify its direct effect on parathyroid hormone secretion in human parathyroid cells .

属性

IUPAC Name

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H73N21O10S2.ClH/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69;/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52);1H/t18-,19-,21+,22-,23-,24-,25-,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQMSZGKHGQUHG-WZDHWKSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74ClN21O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158103
Record name Velcalcetide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1084.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etelcalcetide hydrochloride

CAS RN

1334237-71-6
Record name Etelcalcetide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334237716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velcalcetide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETELCALCETIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72PT5993DU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
N Hamano, H Komaba, M Fukagawa - Expert Opinion on …, 2017 - Taylor & Francis
… Etelcalcetide hydrochloride is a novel peptide calcimimetic agent that has a similar mechanism of action as cinacalcet hydrochloride. Clinical trials of etelcalcetide have been performed …
Number of citations: 33 www.tandfonline.com
K Harada, A Fujioka, M Konno, A Inoue… - European journal of …, 2019 - Elsevier
… efficacy of the world's 1st intravenous calcimimetics; etelcalcetide hydrochloride (Parsabiv ® ) … The discovery, research and development of etelcalcetide hydrochloride, the world 1st …
Number of citations: 16 www.sciencedirect.com
S Kato, M Tsuboi, M Ando… - Renal …, 2019 - rrtjournal.biomedcentral.com
Secondary hyperparathyroidism (SHPT) is a common complication in advanced chronic kidney disease (CKD). The aims of this study are to clarify the efficacy of etelcalcetide, a novel-…
Number of citations: 2 rrtjournal.biomedcentral.com
A Fujioka, Y Imanishi, I Kobayashi, T Hirakawa… - Journal of Bone and …, 2021 - Springer
… However, a next-generation calcimimetic, etelcalcetide hydrochloride (Parsabiv ® , ONO-5163/AMG 416), has now been approved [5, 6]. Etelcalcetide hydrochloride is the first …
Number of citations: 1 link.springer.com
Y Hashimoto, S Kato, M Kuro‐o, Y Miura, Y Itano… - …, 2022 - Wiley Online Library
Aim Recently, we demonstrated the efficacy of etelcalcetide in the control of secondary hyperparathyroidism (SHPT). This post hoc analysis aimed to evaluate changes in fibroblast …
Number of citations: 3 onlinelibrary.wiley.com
Y Itano, S Kato, M Tsuboi, H Kasuga, Y Tsuruta… - Kidney International …, 2020 - Elsevier
… The DUET (Development of treatment strategy for chronic kidney disease-mineral and bone disorder by mUltilateral mechanism of ETelcalcetide hydrochloride) study addressed the …
Number of citations: 9 www.sciencedirect.com
HA Blair - Drugs, 2016 - Springer
Etelcalcetide (Parsabiv™) is a novel second generation calcimimetic agent developed by Amgen for the treatment of secondary hyperparathyroidism (SHPT), a complication of chronic …
Number of citations: 29 link.springer.com
Y Kurokawa, Y Kaida, T Hazama, Y Nakayama… - Renal Replacement …, 2020 - Springer
Background Etelcalcetide is the first intravenously administered calcimimetic agent used to manage secondary hyperparathyroidism (SHPT) in hemodialysis (HD) patients. We …
Number of citations: 3 link.springer.com
A Inoue, K Harada - Clinical Calcium, 2017 - europepmc.org
… Etelcalcetide hydrochloride is the first intravenous calcimimetics agent for secondary hyperparathyroidism (SHPT). Etelcalcetide hydrochloride … In conclusion, etelcalcetide …
Number of citations: 5 europepmc.org
S Atanasova - Actual Nephrology, 2020 - journals.mu-varna.bg
Patients suffering from ESRD (end-stage renal disease) have a reduced renal function, which alters the metabolism of calcium, phosphorus and vitamin D. These changes often lead to …
Number of citations: 2 journals.mu-varna.bg

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。